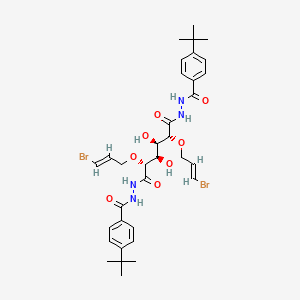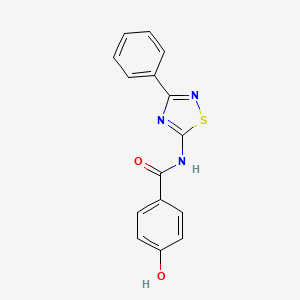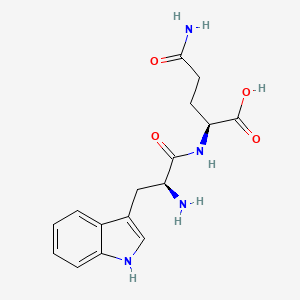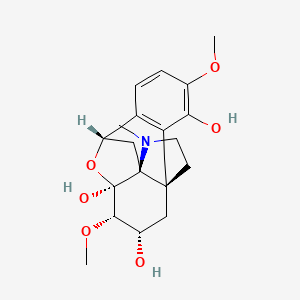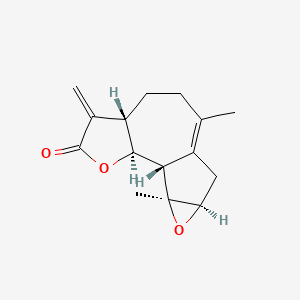![molecular formula C23H14BrN3 B10850187 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole moiety fused with a phenanthroimidazole structure, which is further substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the phenanthroimidazole moiety and the bromine substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation . The compound’s fluorescence properties are due to its ability to coordinate with metal ions, enhancing its emission intensity .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Shares the indole moiety but lacks the phenanthroimidazole structure.
Indole-3-carbaldehyde: Contains the indole nucleus but differs in the functional groups attached.
Indole-2-carboxylate derivatives: Similar indole structure with different substituents.
Uniqueness
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole is unique due to its fused heterocyclic structure, which imparts distinct chemical and physical properties. Its combination of indole and phenanthroimidazole moieties makes it a versatile compound with diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C23H14BrN3 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C23H14BrN3/c24-13-9-10-20-18(11-13)19(12-25-20)23-26-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22(21)27-23/h1-12,25H,(H,26,27) |
InChI Key |
XFVVNPCUAYGFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CNC6=C5C=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine](/img/structure/B10850109.png)
![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)
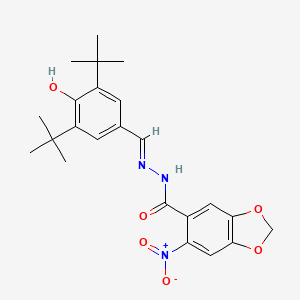
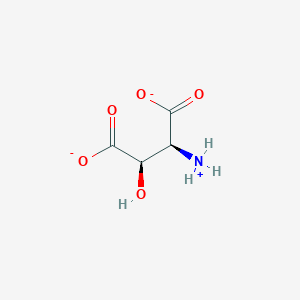

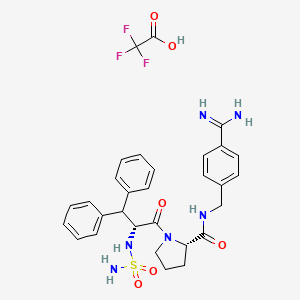
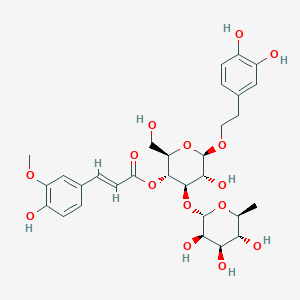
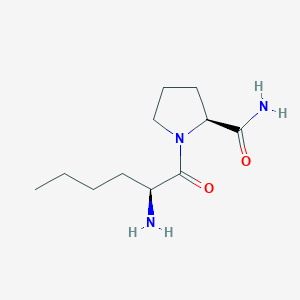
![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)
